6-methoxy-N-methyl-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}-1H-indole-2-carboxamide
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Overview
Description
6-methoxy-N-methyl-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}-1H-indole-2-carboxamide is a synthetic compound belonging to the indole class of organic compounds. Indoles are significant heterocyclic systems found in various natural products and drugs, known for their diverse biological activities
Preparation Methods
The synthesis of 6-methoxy-N-methyl-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}-1H-indole-2-carboxamide involves several steps, typically starting with the construction of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The pyrrolidine moiety can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the indole ring is replaced by the pyrrolidine group . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
6-methoxy-N-methyl-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-methoxy-N-methyl-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The pyrrolidine moiety enhances the compound’s binding affinity and selectivity, allowing it to exert its effects at lower concentrations . The exact pathways involved depend on the specific biological context, but common targets include neurotransmitter receptors, enzymes involved in metabolic pathways, and DNA-binding proteins .
Comparison with Similar Compounds
Similar compounds to 6-methoxy-N-methyl-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}-1H-indole-2-carboxamide include other indole derivatives with varying substituents. Some examples are:
6-methoxy-2(1H)-pyrimidinone: Another heterocyclic compound with a methoxy group, but with a pyrimidinone core instead of an indole.
6-methoxy-N-methyl-3-nitro-2-pyridinamine: A compound with a similar methoxy and N-methyl substitution but with a pyridine core.
N-(3-{[7-Methoxy-6-(2-Pyrrolidin-1-Ylethoxy)quinazolin-4-Yl]amino}-4-methylphenyl)-2-Morpholin-4-Ylisonicotinamide: A complex molecule with a pyrrolidine moiety and methoxy group, but with a quinazoline core.
The uniqueness of this compound lies in its specific combination of functional groups and the indole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H25N3O2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
6-methoxy-N-methyl-N-[(2-pyrrolidin-1-ylphenyl)methyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H25N3O2/c1-24(15-17-7-3-4-8-21(17)25-11-5-6-12-25)22(26)20-13-16-9-10-18(27-2)14-19(16)23-20/h3-4,7-10,13-14,23H,5-6,11-12,15H2,1-2H3 |
InChI Key |
VFZUPPJUVXCVSM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1N2CCCC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Origin of Product |
United States |
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